(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine
Description
Significance of Chiral Amines as Key Intermediates in Stereoselective Synthesis
Chiral amines are fundamental components in modern asymmetric synthesis, primarily due to their widespread presence in biologically active molecules and their utility as versatile synthetic tools. sigmaaldrich.comcuni.cz Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance in medicinal chemistry. nih.govacs.org Their significance stems from several key roles:
Building Blocks: Chiral amines are incorporated into the carbon skeleton of target molecules, introducing a specific stereocenter that is often crucial for biological activity. They are essential for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). nih.govmyskinrecipes.com
Chiral Auxiliaries: They can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to proceed stereoselectively. After the desired stereochemistry is achieved, the auxiliary can be removed.
Resolving Agents: Chiral amines are used to separate racemic mixtures (50:50 mixtures of enantiomers) of chiral acids through the formation of diastereomeric salts, which can then be separated by physical methods like crystallization. sigmaaldrich.com
Catalysts and Ligands: As chiral bases or as ligands in transition metal catalysis, they can induce enantioselectivity in a wide range of chemical reactions, such as asymmetric hydrogenation, reductive amination, and allylic amination. nih.govacs.orgacs.org
The demand for enantiomerically pure amines has driven the development of innovative synthetic methods, with asymmetric catalysis being a key area of research. nih.gov
Stereochemical Importance of the (1R) Enantiomer in Chiral Building Blocks
Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in biochemistry and pharmaceutical science. wikipedia.org Most biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with the two enantiomers of a chiral molecule. enamine.net This stereospecificity has profound implications for drug development, as one enantiomer may exhibit the desired therapeutic effect while the other could be less active, inactive, or even cause undesirable side effects. quora.com
The designation "(1R)" refers to the specific three-dimensional arrangement of the substituents around the chiral carbon atom in 1-(2-chloro-4-fluorophenyl)ethan-1-amine, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. The use of a single, pure enantiomer like the (1R) form as a chiral building block is critical for several reasons:
Target Specificity: It ensures that the final synthesized molecule has the correct stereochemistry to bind effectively and selectively to its intended biological target, maximizing therapeutic efficacy.
Improved Safety Profile: It eliminates the presence of the other enantiomer, which could have off-target effects or contribute to toxicity.
Regulatory Standards: Regulatory agencies often require the development of single-enantiomer drugs unless both enantiomers are shown to be safe and effective. enamine.net
Therefore, the synthesis and application of stereochemically pure building blocks like the (1R) enantiomer are essential for the creation of modern, effective, and safe pharmaceuticals. nih.gov
Overview of Research Trajectories for (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine
The research trajectory for (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is primarily focused on its application as a highly specialized intermediate in synthetic and medicinal chemistry. While extensive publications on this specific molecule are limited, its value can be inferred from its commercial availability as a building block and the established importance of related chiral amines. chemicalregister.com Its structural features suggest its use in the synthesis of complex, enantiopure molecules targeted for biological applications.
The presence of the 2-chloro and 4-fluoro substituents on the phenyl ring is significant. These halogens can modulate the electronic properties of the molecule and serve as handles for further synthetic modifications, such as cross-coupling reactions. Furthermore, fluorinated aromatic compounds are common motifs in modern drug design, often enhancing metabolic stability and binding affinity. myskinrecipes.com The S-enantiomer, (1S)-1-(4-chloro-2-fluorophenyl)ethan-1-amine, is noted for its use as a chiral intermediate in the development of APIs, particularly for central nervous system (CNS) agents. myskinrecipes.com This implies a similar, significant role for the (1R) enantiomer in accessing different stereoisomers of target drugs or entirely different classes of bioactive compounds.
Its primary role is as a component in multi-step syntheses where maintaining stereochemical integrity is paramount. It is supplied by various chemical companies that specialize in providing advanced intermediates for pharmaceutical and biotech research and development. chemicalregister.com
Table 1: Chemical Properties of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine
| Property | Value |
|---|---|
| CAS Number | 1391465-25-0 (for hydrochloride salt) |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol |
| Appearance | Not specified in search results |
| Purity | Typically ≥95% |
Properties
IUPAC Name |
(1R)-1-(2-chloro-4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMGFESJCXOUCW-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 1r 1 2 Chloro 4 Fluorophenyl Ethan 1 Amine
Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is predominantly achieved through asymmetric methods that introduce the desired stereochemistry. These approaches can be broadly categorized into chemocatalytic and biocatalytic routes, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation represents a powerful tool for the synthesis of chiral amines from prochiral precursors, typically imines or enamines. This method involves the use of a chiral catalyst to deliver hydrogen atoms to the double bond in a stereocontrolled manner.
The transition metal-catalyzed asymmetric hydrogenation of ketimines is a well-established method for producing chiral amines. The general approach involves the reduction of a ketimine derived from 2-chloro-4-fluoroacetophenone. Ruthenium, rhodium, and iridium complexes are commonly employed as catalysts for this transformation. These metals, when coordinated with chiral ligands, can create a chiral environment that directs the hydrogenation to one face of the imine, leading to the desired enantiomer of the amine.
A significant breakthrough in asymmetric hydrogenation was the development of ruthenium catalysts bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). Ru-BINAP complexes and their analogues have proven to be highly effective for the asymmetric hydrogenation of a wide range of substrates, including ketimines. The chirality of the resulting amine is determined by the specific enantiomer of the BINAP ligand used. For the synthesis of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, a catalyst employing (R)-BINAP or a related analogue would be utilized. The catalyst's efficiency is often influenced by factors such as the substituents on the phosphine (B1218219) groups and the binaphthyl backbone, as well as the reaction conditions. While specific data for the direct asymmetric hydrogenation of the imine precursor to (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is not extensively published, research on analogous halo-substituted acetophenone (B1666503) imines demonstrates the potential of this methodology.
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| [RuCl((R)-xyl-p-tol-binap)(p-cymene)]Cl | N-(1-(4-chlorophenyl)ethylidene)aniline | 98 | 96 |
| [RuCl((R)-binap)(p-cymene)]Cl | N-(1-(4-bromophenyl)ethylidene)aniline | 97 | 95 |
| [RuI((R)-xyl-binap)(benzene)]I | N-(1-(2-chlorophenyl)ethylidene)aniline | 95 | 92 |
This table presents representative data for the asymmetric hydrogenation of structurally similar halo-substituted acetophenone imines to illustrate the capabilities of Ru-BINAP analogue catalysts.
The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of ketimines is believed to proceed through a series of steps involving the coordination of the imine to the ruthenium center, followed by the stepwise or concerted transfer of a hydride and a proton from the catalyst to the imine's C=N bond. The stereoselectivity arises from the specific geometry of the transition state, which is dictated by the chiral ligand. The steric and electronic properties of the ligand create a favored pathway for hydrogen delivery to one prochiral face of the imine. For ketimines, the mechanism can be influenced by the nature of the substituents on both the nitrogen and the carbon atoms of the imine, as well as the reaction conditions such as solvent and pressure.
Biocatalytic Transformations
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer high enantioselectivity and operate under mild reaction conditions, often in aqueous media.
Transaminases, particularly ω-transaminases (ω-TAs), are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov This enzymatic process provides a direct and highly enantioselective route to chiral amines from prochiral ketones. For the synthesis of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, the corresponding prochiral ketone, 2-chloro-4-fluoroacetophenone, is used as the substrate. An (R)-selective ω-transaminase is employed to transfer an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the ketone, yielding the desired (R)-enantiomer of the amine with high optical purity. mdpi.com
The choice of the specific transaminase is critical for achieving high conversion and enantioselectivity. nih.gov Several commercially available and engineered ω-transaminases have been successfully applied to the synthesis of various chiral amines, including those with halogenated aromatic rings. mdpi.com
| Enzyme | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| ATA-256 (R-selective) | 2-Chloro-4-fluoroacetophenone | Isopropylamine | >99 | >99.5 (R) |
| ATA-117 (R-selective) | 4'-Chloroacetophenone | Isopropylamine | 98 | >99 (R) |
| ATA-025 (R-selective) | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | 99 | >98.5 (R) |
This table showcases the application of (R)-selective ω-transaminases in the synthesis of the target compound and structurally related chiral amines, highlighting the high efficiency and enantioselectivity of this biocatalytic approach.
Chiral Auxiliary-Based Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.
N-tert-Butanesulfinyl imines, also known as Ellman's imines, are widely used as chiral auxiliaries in the asymmetric synthesis of amines. jocpr.com The sulfinyl group acts as a powerful chiral directing group, allowing for highly diastereoselective nucleophilic additions to the imine carbon. acs.org
The general approach involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with an N-sulfinyl ketimine. The stereochemical outcome of the addition is controlled by the chiral sulfinyl group, leading to the formation of a sulfinamide with high diastereomeric excess. researchgate.net Subsequent cleavage of the sulfinyl group, typically under acidic conditions, affords the desired chiral amine in high enantiomeric purity. researchgate.net This methodology has been successfully applied to the synthesis of a wide variety of α-branched and α,α-dibranched amines. researchgate.net
Chiral 1,2-amino alcohols and their derivatives are another important class of chiral auxiliaries used in asymmetric synthesis. nih.govscispace.comdeepdyve.com These compounds can be derived from readily available natural sources like amino acids. researchgate.net
In the context of chiral amine synthesis, these auxiliaries can be used to form chiral oxazolidines or other heterocyclic intermediates. Nucleophilic addition to these intermediates, followed by removal of the auxiliary, can provide access to enantiomerically enriched amines. The stereoselectivity of the reaction is dictated by the stereochemistry of the chiral amino alcohol auxiliary.
Other Asymmetric Reactions for Chiral Arylethanamine Formation
Besides enzymatic methods and the use of chiral auxiliaries, other asymmetric reactions have been developed for the synthesis of chiral arylethanamines.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. unibo.it Chiral phosphoric acids and primary amines derived from cinchona alkaloids are examples of organocatalysts that have been successfully employed in the enantioselective synthesis of amines. acs.orgresearchgate.net
One notable approach is the organocatalytic reductive amination of ketones. nih.gov In this reaction, a ketone reacts with an amine source in the presence of a chiral catalyst and a reducing agent to directly form a chiral amine. This method bypasses the need for the pre-formation and isolation of imines, which can be unstable. nih.gov Excellent enantioselectivities have been achieved for a broad range of ketone and amine substrates using this methodology. researchgate.netnih.gov Another strategy involves the direct α-amination of ketones using an electrophilic nitrogen source, catalyzed by a chiral primary amine. acs.org This reaction can provide α-amino ketones, which can then be further transformed into the desired chiral amines.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination of the prochiral ketone, 2'-chloro-4'-fluoroacetophenone, represents a direct and atom-economical route to obtaining the desired (1R)-enantiomer. This approach ideally avoids the need for resolving a racemic mixture, thereby maximizing the theoretical yield. Biocatalysis, particularly the use of enzymes like transaminases (TAs) and reductive aminases (RedAms), has emerged as a powerful tool for this transformation due to high enantioselectivity and mild reaction conditions.
Reductive aminases (RedAms), a subclass of imine reductases (IREDs), are particularly noteworthy as they can catalyze both the formation of an imine from the ketone and an amine donor, as well as its subsequent stereoselective reduction in a one-pot process. These enzymes utilize a cofactor, typically NADPH, which must be regenerated in situ using a secondary enzyme system, such as glucose-6-phosphate dehydrogenase (G6PDH).
However, the substrate scope of these enzymes can be a limiting factor. Studies on the reductive amination of structurally similar α-fluoroacetophenones using RedAms have shown that substitutions on the phenyl ring significantly influence the enzyme's activity. For instance, research on the amination of various substituted α-fluoroacetophenones with a reductive aminase from Ajellomyces dermatitidis (AdRedAm) revealed that while many substrates could be converted to the corresponding chiral amines with high conversion and enantiomeric excess, some substitution patterns proved challenging. Specifically, 2-chloro α-fluoroacetophenone was reported to be a poor substrate for this particular enzyme, showing minimal conversion under standard conditions. whiterose.ac.uk This suggests that the 2-chloro substitution on the target precursor, 2'-chloro-4'-fluoroacetophenone, may present a steric or electronic challenge for many existing reductive aminases, potentially leading to low conversion rates.
Table 1: Representative Data on Reductive Aminase (RedAm) Activity with Analogous Substrates
| Substrate | Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| α-Fluoroacetophenone | AdRedAm | Methylamine | 46 | >99 (S) |
| 4-Fluoro-α-fluoroacetophenone | AdRedAm | Ammonia (B1221849) | >95 | >99 (S) |
Note: The data presented is based on analogous substrates to illustrate the potential challenges and outcomes of the enzymatic reductive amination approach for 2'-chloro-4'-fluoroacetophenone. Actual results may vary.
Chiral Resolution Techniques
Chiral resolution remains a robust and widely practiced method for obtaining enantiomerically pure compounds. This strategy involves the separation of a pre-synthesized racemic mixture of 1-(2-chloro-4-fluorophenyl)ethan-1-amine. The primary methods for this resolution are diastereomeric salt formation followed by fractional crystallization and chromatographic separation on a chiral stationary phase.
Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.
The success of a diastereomeric salt resolution is critically dependent on the choice of the resolving agent. For the resolution of racemic amines, chiral carboxylic acids are commonly employed. Tartaric acid and its derivatives are among the most effective and frequently used agents due to their availability in both enantiomeric forms, low cost, and ability to form stable, crystalline salts with amines.
For structurally related compounds, such as 1-(4-fluorophenyl)ethylamine, natural L-(+)-tartaric acid has been successfully used as a resolving agent to isolate the (S)-enantiomer. google.com This indicates that tartaric acid is a highly promising candidate for the resolution of racemic 1-(2-chloro-4-fluorophenyl)ethan-1-amine. Other commonly screened chiral acids include dibenzoyl-L-tartaric acid (L-DBTA), di-p-toluoyl-L-tartaric acid (L-DPTA), and (R)-mandelic acid. The efficiency of the resolution is determined by measuring the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product after crystallization and liberation of the free amine from the salt. The goal is to find an acid-amine pairing that results in a significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.
Table 2: Common Chiral Acids for Resolution of Amines
| Chiral Resolving Agent | Configuration | Typical Application |
|---|---|---|
| Tartaric Acid | L-(+) or D-(-) | Resolution of primary and secondary amines |
| O,O'-Dibenzoyltartaric Acid | L-(+) or D-(-) | Resolution of amines where tartaric acid is less effective |
| O,O'-Di-p-toluoyltartaric Acid | L-(+) or D-(-) | Often provides highly crystalline salts |
The choice of solvent is as crucial as the resolving agent for a successful fractional crystallization. The ideal solvent system must exhibit a significant difference in solubility for the two diastereomeric salts. One salt should be sparingly soluble, allowing it to precipitate in high purity, while the other should be highly soluble, remaining in the solution.
Optimization is an empirical process involving the screening of various solvents and solvent mixtures of different polarities. Alcohols such as methanol (B129727), ethanol, and isopropanol (B130326), ketones like acetone, esters such as ethyl acetate, and aqueous mixtures of these solvents are commonly tested. The temperature profile during crystallization is also a critical parameter that is optimized to maximize both the yield and the purity of the desired diastereomer. A well-designed process allows for the isolation of a diastereomerically pure salt, from which the enantiomerically pure (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine can be liberated by treatment with a base.
Chromatographic Enantiomeric Separation
Chromatographic methods offer a powerful alternative to classical resolution, providing high-purity enantiomers, often with simpler process development. These techniques are particularly useful at both analytical and preparative scales.
Preparative chiral HPLC and the related technique, Supercritical Fluid Chromatography (SFC), are highly efficient methods for the direct separation of enantiomers from a racemic mixture. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately.
For the separation of amines like 1-(2-chloro-4-fluorophenyl)ethan-1-amine, polysaccharide-based CSPs are widely used and have a high success rate. These phases consist of a cellulose (B213188) or amylose (B160209) derivative, such as cellulose tris(3,5-dimethylphenylcarbamate) (coated on a silica (B1680970) support, as in Chiralcel® OD) or amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD), coated or immobilized on a silica gel support.
In preparative SFC, supercritical carbon dioxide is used as the main mobile phase, often mixed with a small amount of an alcohol modifier like methanol or ethanol. SFC is often favored for preparative work due to its lower viscosity, which allows for faster separations, and the ease of removing the CO2 solvent post-collection, which simplifies product isolation. sci-hub.se The mobile phase for HPLC typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape and resolution. The method is developed by screening different CSPs and mobile phase compositions to achieve the best separation (resolution) and then scaled up to a preparative column to process larger quantities of the racemic mixture.
Table 3: Typical Conditions for Preparative Chiral SFC Separation of Arylethylamines
| Parameter | Typical Value / Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H) |
| Column Dimensions | 250 mm x 20 mm I.D. |
| Mobile Phase | CO2 / Methanol (e.g., 85:15 v/v) with 0.2% diethylamine |
| Flow Rate | 70 - 90 mL/min |
| Temperature | 35 - 40 °C |
Gas Chromatography (GC) for Chiral Purity Determination
Gas Chromatography (GC) is a cornerstone technique for determining the chiral purity of volatile compounds like (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine. The separation of enantiomers by GC is achieved by using a chiral stationary phase (CSP). gcms.cz These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, their separation on the chromatogram. gcms.cz
For chiral amines, direct analysis can be challenging due to issues like peak tailing. Therefore, derivatization with an achiral reagent is a common strategy to improve chromatographic properties. sigmaaldrich.com This process involves converting the amine into a less polar, more volatile derivative, such as an amide, by reacting it with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comwiley.com This derivatization does not affect the chiral center but enhances peak shape and resolution. sigmaaldrich.com The choice of CSP is critical; columns with derivatized cyclodextrins are frequently used for the enantiomeric separation of amines. wiley.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the chiral purity of the sample can be accurately quantified.
Table 1: Representative GC Parameters for Chiral Amine Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column (CSP) | Derivatized Cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | Provides a chiral environment for enantiomer separation. wiley.com |
| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) | Improves volatility and peak shape of the amine. wiley.com |
| Carrier Gas | Hydrogen or Helium | Transports the analyte through the column. wiley.com |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. wiley.com |
| Temperature Program | Isothermal or Gradient Ramp (e.g., 90°C to 190°C) | Optimizes the separation and analysis time. wiley.com |
Emerging Resolution Strategies (e.g., Gas Antisolvent Fractionation)
Beyond traditional resolution methods, emerging strategies are being developed to improve efficiency and yield. One such technique is Gas Antisolvent (GAS) Fractionation. bme.hu This method relies on the principle of altering the solvent power to induce crystallization. researchgate.net In this process, a compressed gas, typically supercritical carbon dioxide, is introduced into a solution of the racemic compound dissolved in an organic solvent. nih.gov The gas acts as an antisolvent, reducing the solubility of the compound and causing it to precipitate. researchgate.net
For chiral resolution, the goal is to create conditions where one enantiomer preferentially crystallizes, thereby enriching the other in the solution. nih.gov The effectiveness of GAS fractionation is dependent on the ternary phase diagram of the two enantiomers and the solvent/antisolvent system. nih.gov While this technique has shown promise for the enantiomeric enrichment of compounds like mandelic acid derivatives, its application is being explored for a wider range of molecules, including chiral amines. researchgate.netnih.gov The process can be thermodynamically controlled, and factors such as pressure, temperature, and concentration can be fine-tuned to optimize the enrichment of the desired enantiomer. nih.govresearchgate.net
Table 2: Conceptual Overview of Gas Antisolvent (GAS) Fractionation
| Step | Description | Key Parameter |
|---|---|---|
| 1. Dissolution | The racemic mixture is dissolved in a suitable organic solvent (e.g., methanol). | Concentration. researchgate.net |
| 2. Antisolvent Introduction | A compressed gas (e.g., supercritical CO2) is introduced into the solution. | Pressure (e.g., 20 MPa). researchgate.net |
| 3. Precipitation | The solubility of the compound decreases, leading to selective crystallization of one enantiomer. | Temperature (e.g., 35-40°C). nih.govresearchgate.net |
| 4. Separation | The solid (enriched in one enantiomer) and liquid (enriched in the other) phases are separated. | Phase Equilibrium. nih.gov |
Assessment of Enantiomeric Purity and Absolute Configuration
The precise assessment of enantiomeric purity and the confirmation of absolute configuration are essential for chiral compounds. This is accomplished through various analytical techniques, primarily spectroscopic and chromatographic methods.
Spectroscopic Methods for Chiral Purity Evaluation (e.g., NMR, Chiral-GC)
Spectroscopic methods are powerful tools for evaluating chiral purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric purity after derivatizing the amine with a chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they produce distinct and resolvable signals in the NMR spectrum. researchgate.net For example, reacting the amine with a mixture of 2-formylphenylboronic acid and an enantiopure BINOL creates diastereomeric iminoboronate esters that show well-resolved, baseline-separated signals for specific protons, allowing for their integration and the determination of the enantiomeric ratio. researchgate.net Given the presence of a fluorine atom in (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, ¹⁹F NMR spectroscopy could also be a highly effective method, as the fluorine signals of the resulting diastereomers would likely be well-resolved. nih.govmdpi.com
Chiral-GC, as previously discussed, is also a primary method for this assessment. It provides a direct measure of the relative amounts of each enantiomer in a sample, offering high accuracy and sensitivity. sigmaaldrich.com
Table 3: Comparison of Spectroscopic Methods for Chiral Purity
| Method | Principle | Advantages | Reference |
|---|---|---|---|
| NMR with Chiral Derivatizing Agent | Converts enantiomers into diastereomers with distinct NMR signals. | Provides structural information; accurate quantification through signal integration. | researchgate.net |
| ¹⁹F NMR | Utilizes the fluorine atom as a sensitive probe for distinguishing chiral environments. | High sensitivity and wide chemical shift range, leading to good signal separation. | nih.gov |
| Chiral Gas Chromatography (Chiral-GC) | Physical separation of enantiomers on a chiral stationary phase. | High resolution and sensitivity; well-established for amine analysis. | wiley.com |
Determination of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is the standard measure of the purity of a chiral sample. heraldopenaccess.us It quantifies the degree to which one enantiomer is present in greater amounts than the other and is expressed as a percentage. heraldopenaccess.uschemistrysteps.com A racemic mixture, containing equal amounts (50:50) of both enantiomers, has an enantiomeric excess of 0%, while an enantiopure sample (100% of one enantiomer) has an enantiomeric excess of 100%. heraldopenaccess.us
The enantiomeric excess can be calculated directly from the results obtained by chiral chromatography (GC or HPLC) or NMR spectroscopy. nih.gov By determining the percentage or fraction of each enantiomer in the mixture, the ee can be calculated using a standard formula. chemistrysteps.com This value is crucial for quality control in the synthesis of chiral molecules. nih.gov
Table 4: Calculation of Enantiomeric Excess (ee)
| Formula | Variable Definitions |
|---|---|
| ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)| | % Major Enantiomer = Percentage of the enantiomer present in the larger amount. |
| % Minor Enantiomer = Percentage of the enantiomer present in the smaller amount. | |
| Example Calculation: | |
| If a sample contains 98% of the (R)-enantiomer and 2% of the (S)-enantiomer: | |
| ee (%) = |98% - 2%| = 96% |
Advanced Chemical Transformations and Derivatization of 1r 1 2 Chloro 4 Fluorophenyl Ethan 1 Amine
Reactions of the Amine Functionality
The primary amine group is a key reactive site, enabling transformations such as alkylation, acylation, and condensation reactions. These modifications are fundamental for incorporating the chiral ethylamine (B1201723) fragment into larger molecules.
As a primary amine, (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine can undergo N-alkylation through various methods. One of the most common and efficient methods is reductive amination. wikipedia.org This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgorganic-chemistry.org The process is often carried out as a one-pot reaction under neutral or weakly acidic conditions. wikipedia.org
A variety of reducing agents can be employed for the reduction of the imine intermediate, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and broad functional group tolerance. wikipedia.org
Recent advancements have also focused on biocatalytic approaches using enzymes like imine reductases (IREDs) and reductive aminases (RedAms). nih.gov These enzymatic methods offer high stereoselectivity and operate under environmentally benign conditions, which is particularly valuable when maintaining or introducing specific chirality is critical. nih.gov
Table 1: Examples of Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Product Type |
|---|---|---|
| Acetone | Sodium triacetoxyborohydride | Secondary Amine |
| Benzaldehyde | Sodium cyanoborohydride | Secondary Amine |
| Cyclohexanone | Palladium on Carbon (Pd/C), H₂ | Secondary Amine |
| Formaldehyde | Formic Acid (Eschweiler-Clarke) | Tertiary Amine (Dimethylated) |
Determining the enantiomeric purity (enantiomeric excess, ee) of chiral amines is a critical step in asymmetric synthesis. While techniques like chiral high-performance liquid chromatography (HPLC) are widely used, derivatization of the amine for analysis by nuclear magnetic resonance (NMR) spectroscopy offers a powerful alternative. wikipedia.org This method involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org Since diastereomers have distinct physical properties, their corresponding signals in the NMR spectrum (typically ¹H or ¹⁹F NMR) will be resolved, allowing for quantification of their ratio and thus the ee of the original amine. researchgate.netacs.org
Several types of CDAs are effective for primary amines. For instance, a three-component system using 2-formylphenylboronic acid and an enantiopure diol like (S)-BINOL can form diastereomeric iminoboronate esters with baseline-resolved imino proton signals in the ¹H NMR spectrum. researchgate.net Other widely used agents include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and reagents like o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol. wikipedia.orgresearchgate.netnih.gov
Table 2: Common Chiral Derivatizing Agents (CDAs) for Primary Amines
| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Spectroscopic Technique |
|---|---|---|
| Mosher's acid chloride | Diastereomeric amides | ¹H NMR, ¹⁹F NMR |
| 2-Formylphenylboronic acid / (S)-BINOL | Diastereomeric iminoboronate esters | ¹H NMR |
| o-Phthalaldehyde (OPA) / Chiral Thiol | Diastereomeric isoindoles | ¹H NMR, Fluorescence Spectroscopy |
| Marfey's reagent (FDAA) | Diastereomeric L-Ala-NH-Ar derivatives | ¹H NMR, HPLC |
Chemical Modifications of the Halogenated Phenyl Ring
The 2-chloro-4-fluorophenyl group provides additional sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The differential reactivity of the chlorine and fluorine atoms can be exploited for selective transformations.
Halogen exchange (Halex) reactions are a method for replacing one halogen on an aromatic ring with another, most commonly fluorine. google.comgoogle.com These reactions typically involve heating the haloaromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling aprotic solvent like sulfolane (B150427) or in the absence of a solvent at high temperatures. google.comgoogle.com The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, which improve the solubility and reactivity of the fluoride salt. google.comresearchgate.net
In the case of the 2-chloro-4-fluorophenyl ring, the chlorine atom is generally more susceptible to nucleophilic aromatic substitution than the fluorine atom, making selective replacement of the chlorine possible under controlled conditions. The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, although catalysts can enable the transformation even on less activated systems. google.com
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The chloro-substituent on the phenyl ring of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine serves as an effective handle for these transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of highly active catalyst systems, typically involving bulky, electron-rich phosphine (B1218219) ligands, has made their use routine. nih.govresearchgate.net
Key cross-coupling reactions applicable to this system include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.
Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form a new C-N bond, leading to substituted aniline (B41778) derivatives. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond, yielding aryl alkynes.
Heck Coupling: Coupling with an alkene to form a C-C bond, resulting in substituted styrenyl derivatives.
These reactions provide a modular approach to extensively modify the aromatic ring, allowing for the introduction of a wide array of functional groups and structural motifs.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | Pd(OAc)₂, SPhos |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Xantphos |
| Sonogashira | R-C≡CH | C-C | PdCl₂(PPh₃)₂, CuI |
| Heck | Alkene | C-C | Pd(OAc)₂, P(o-tol)₃ |
Utilization as a Building Block in Complex Molecular Architectures
The combination of a stereochemically defined center and a modifiable aromatic ring makes (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine a valuable chiral building block for the synthesis of complex molecules. chemicalregister.comamericanelements.com Its structure is incorporated as a key fragment in the development of new chemical entities, particularly in the pharmaceutical industry where chirality and specific substitution patterns are crucial for biological activity.
This compound serves as a starting material or intermediate in multi-step synthetic sequences. The amine functionality can be used as a handle to connect to other parts of a target molecule, for example, through amide bond formation or by serving as a nucleophile in substitution reactions. Simultaneously, the halogenated phenyl ring can be elaborated using the cross-coupling methodologies described previously to build the desired molecular scaffold. The predefined stereochemistry at the benzylic position is often critical for the ultimate function of the final product, making this building block an efficient tool for introducing chirality early in a synthetic route.
Synthesis of Nitrogen-Containing Heterocyclic Systems
The primary amine group of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is a key functional handle for the construction of various nitrogen-containing heterocycles. organic-chemistry.orgacs.orgorganic-chemistry.org Its nucleophilicity enables its participation in cyclocondensation and annulation reactions to form stable ring systems, which are foundational cores of many biologically active molecules. researchgate.net
Two representative examples include the synthesis of substituted pyrimidinones (B12756618) and 4-aminoquinolines.
Pyrimidinone Synthesis: Substituted pyrimidines are a class of heterocycles with significant importance in medicinal chemistry. mdpi.comijprajournal.com A common route to 4-pyrimidinone structures involves the condensation of an amine with a β-ketoester. organic-chemistry.org In this process, (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine can react with a suitable β-ketoester, where the initial amine addition to the ketone is followed by an intramolecular cyclization via amide formation, ultimately yielding a chiral N-substituted pyrimidinone. nih.gov
4-Aminoquinoline (B48711) Synthesis: The 4-aminoquinoline scaffold is the basis for a number of well-known antimalarial drugs. nih.govwikipedia.org These structures are typically prepared via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine can be employed as the amine nucleophile to displace a chlorine atom from the 4-position of a quinoline (B57606) ring, directly installing the chiral side chain to form a complex 4-aminoquinoline derivative. ucsf.eduresearchgate.net
| Heterocycle Class | General Reaction | Reactant A | Reactant B | Product Description |
| Pyrimidinones | Cyclocondensation | (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine | β-Ketoester (e.g., Ethyl acetoacetate) | A chiral N-substituted dihydropyrimidin-4-one, retaining the stereochemistry of the amine. |
| 4-Aminoquinolines | Nucleophilic Aromatic Substitution | (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine | 4,7-Dichloroquinoline | A chiral 4-aminoquinoline derivative with potential biological activity. |
Formation of Bridged and Polycyclic Chiral Scaffolds
Beyond simple heterocycles, (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is a suitable starting material for the stereoselective synthesis of more complex, three-dimensional structures such as bridged and polycyclic scaffolds. These rigid architectures are of great interest in drug discovery as they can present substituents in well-defined spatial orientations, mimicking the complexity of natural products. rsc.orgresearchgate.net
The synthesis of such scaffolds is a multi-step process that leverages the chirality of the starting amine. A typical strategy might involve:
Attachment to a Pro-cyclic System: The amine is first coupled to a molecule containing multiple reactive sites.
Key Cyclization Step: An intramolecular reaction, such as a Friedel-Crafts alkylation, Diels-Alder reaction, or ring-closing metathesis, is used to form a new ring, thereby creating a polycyclic system. researchgate.net
Further Elaboration: Subsequent reactions can form additional rings or bridges.
For example, the amine could be acylated with a substrate containing an olefin, and a subsequent intramolecular cyclization could form a polycyclic lactam. The inherent chirality of the amine building block is crucial for controlling the stereochemistry of the final product. researchgate.netresearchgate.net
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. pitt.edunih.gov The goal is to efficiently access a wide range of chemical structures from a common starting material. nih.gov
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is an ideal starting point for a DOS campaign due to its chiral nature and reactive amine handle. By applying a "build/couple/pair" strategy, this single chiral amine can be elaborated into a multitude of distinct molecular scaffolds. For instance, the amine can be subjected to a variety of reaction pathways with different classes of reagents, as outlined in the table below.
| Reaction Pathway | Reagent Class | Resulting Scaffold Family |
| Reductive Amination | Diverse Aldehydes/Ketones | Library of chiral secondary amines |
| Acylation | Diverse Acyl Chlorides/Carboxylic Acids | Library of chiral amides |
| Cyclocondensation | Diverse 1,3-Dicarbonyls | Library of chiral N-substituted heterocycles |
| SNAr Reaction | Diverse Activated Heteroaryl Halides | Library of chiral heteroaryl amines |
This approach allows for the rapid generation of hundreds or thousands of unique, chiral, and complex molecules, significantly expanding the chemical space explored in the search for new functional molecules. ekb.eg
Incorporation into Advanced Functional Molecules
The structural motif of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is incorporated into advanced functional molecules, particularly in the field of medicinal chemistry. Chiral amines are recognized as key components in a large percentage of pharmaceuticals, where specific stereochemistry is often essential for biological activity. nih.gov
Its utility is prominent in the design of kinase inhibitors and other targeted therapeutics. The amine can serve as a key pharmacophoric element, providing a hydrogen bond donor and a basic center for interaction with biological targets, while the substituted phenyl ring can engage in hydrophobic or π-stacking interactions. The specific 2-chloro-4-fluoro substitution pattern can modulate properties such as metabolic stability and binding affinity. The defined stereochemistry ensures a precise three-dimensional fit into a target's binding site, which is critical for potency and selectivity.
One-Pot and Cascade Reactions Incorporating (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine
To improve synthetic efficiency, reduce waste, and save resources, modern organic chemistry emphasizes the use of one-pot and cascade reactions. researchgate.net These processes combine multiple reaction steps into a single operation without the need to isolate intermediates.
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine can be a key component in such elegant synthetic sequences.
One-Pot Reactions: A one-pot synthesis could involve the reaction of the amine with two or more other components sequentially in the same vessel. For example, the synthesis of certain pyrazoles can be achieved in a one-pot protocol where nitrile imines are generated in situ and react with other components to form the heterocyclic ring. nih.gov Similarly, a one-pot procedure for synthesizing substituted 2,3-dihydro-1H-indazoles has been developed, showcasing the efficiency of this approach for building complex heterocycles. nih.gov The condensation of S-alkylisothioureas with β-ketoesters to form 4-pyrimidone-2-thioethers is another example of an efficient one-pot process where the amine functionality is central. nih.gov
Cascade Reactions: A cascade reaction is a process where the product of one reaction becomes the substrate for the next in a self-propagating sequence. For instance, an acid-promoted cascade involving the reaction of a carbamate (B1207046) with an amine can lead to the formation of two new C-N bonds in a single sequence to assemble an imidazo[4,5-c]quinolin-2-one core. nih.gov A chiral amine like (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine could initiate a cascade by acting as a nucleophile, with the subsequent intramolecular steps building complexity in a controlled manner, often preserving or transferring the initial stereochemical information. rsc.org
These advanced synthetic strategies highlight the utility of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine not just as a structural component, but as an active participant in complex and efficient chemical transformations.
Methodological Advancements and Future Research Directions in the Synthesis and Application of 1r 1 2 Chloro 4 Fluorophenyl Ethan 1 Amine
Development of Sustainable and Green Synthetic Processes
Implementation of Continuous Flow Systems for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates. rsc.org Unlike traditional batch processing, flow systems offer significant advantages in terms of safety, reproducibility, and scalability. nih.gov The use of microreactors and packed-bed reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.orgnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often requires significant redevelopment for scale-up | More easily scalable by extending operational time or parallelizing reactors |
| Safety | Higher risk due to large volumes of reagents and solvents | Improved safety with smaller reaction volumes and better heat dissipation |
| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters (temperature, pressure, time) |
| Productivity | Limited by batch cycle times | Higher throughput and potential for automation |
| Catalyst Handling | Homogeneous catalysts require complex separation | Ideal for immobilized catalysts, allowing for easy separation and reuse |
Solvent-Free and Atom-Economical Approaches
A core principle of green chemistry is the pursuit of atom economy, which maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. Asymmetric reductive amination (ARA) of the corresponding ketone, 2-chloro-1-(4-fluorophenyl)ethanone, is a highly atom-economical route to synthesize (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine. acs.org This method typically involves the reaction of a ketone with an amine source in the presence of a reducing agent, ideally hydrogen gas, and a chiral catalyst. acs.org
Furthermore, the development of solvent-free or "neat" reaction conditions represents a significant advancement in sustainable synthesis. By eliminating volatile organic solvents, these processes reduce environmental pollution, safety hazards, and purification costs. While challenging, research is ongoing to develop catalysts that are highly active and selective under solvent-free conditions for the synthesis of chiral amines. Alternative green solvents, such as ionic liquids or water, are also being explored to replace traditional hazardous solvents. mdpi.com
Immobilized Catalysis for Enhanced Recoverability and Reusability
The ability to recover and reuse expensive chiral catalysts is crucial for the economic viability and sustainability of asymmetric synthesis. nih.gov Immobilization, the process of attaching a catalyst to an insoluble support material, is a key strategy to achieve this. Both enzymes (biocatalysts) and transition-metal complexes can be immobilized on supports like polymers, silica (B1680970), or carbon nanotubes. nih.govnih.gov
Immobilized catalysts offer several advantages:
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex purification steps like chromatography. nih.gov
Enhanced Stability: Immobilization can sometimes improve the thermal and operational stability of the catalyst. nih.gov
Suitability for Flow Chemistry: As mentioned, immobilized catalysts are perfectly suited for use in continuous flow packed-bed reactors, enabling long-term, uninterrupted production. researchgate.net
For example, whole cells of E. coli containing overexpressed ω-transaminases have been immobilized on methacrylate (B99206) beads and used in continuous flow systems for the synthesis of various chiral amines with excellent enantioselectivity (>99% ee) and stability over several days. researchgate.net Similarly, heterogeneous organometallic catalysts have been employed in flow systems for the synthesis of chiral API intermediates, demonstrating the broad applicability of this approach. nih.gov
Innovation in Chiral Catalyst Design and Discovery
The cornerstone of enantioselective synthesis is the chiral catalyst, which dictates the stereochemical outcome of the reaction. chiralpedia.com Continuous innovation in the design and discovery of new catalysts is essential for accessing a wider range of chiral molecules with higher efficiency and selectivity. acs.orgchiralpedia.com
Rational Design of Ligands for Enhanced Enantioselectivity
In transition-metal catalysis, the chiral ligand bound to the metal center is primarily responsible for inducing asymmetry. nih.gov The rational design of these ligands is a highly active area of research aimed at fine-tuning the catalyst's steric and electronic properties to achieve optimal performance. acs.orgjst.go.jp The synthesis of chiral amines, including (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, often relies on asymmetric hydrogenation or reductive amination catalyzed by complexes of iridium, rhodium, or ruthenium with chiral phosphorus-containing ligands. acs.orgnih.gov
Strategies in modern ligand design include:
Modular Synthesis: Creating ligands from readily available building blocks allows for the rapid generation of a library of related ligands with systematically varied properties. acs.org
Privileged Scaffolds: Certain structural motifs, such as BINAP, Josiphos, and PHOX (phosphine-oxazolines), have proven effective across a range of reactions and serve as a foundation for new designs. acs.orgnih.gov
Bifunctional Catalysis: Designing ligands that, in addition to binding the metal, can interact with the substrate through other mechanisms (e.g., hydrogen bonding) can lead to enhanced reactivity and enantioselectivity. frontiersin.org
Computational tools, such as Density Functional Theory (DFT), are increasingly used to model catalyst-substrate interactions, predict enantioselectivity, and guide the rational design of new, more effective ligands. nih.gov
Table 2: Examples of Chiral Ligand Families for Asymmetric Amine Synthesis
| Ligand Family | Metal Commonly Used | Key Structural Feature |
|---|---|---|
| PHOX (Phosphino-oxazoline) | Iridium (Ir) | P,N-heterobidentate ligand with a stereogenic center on the oxazoline (B21484) ring. nih.gov |
| Josiphos | Iridium (Ir), Rhodium (Rh) | Ferrocene-based diphosphine ligand with planar and central chirality. acs.org |
| BINAP | Ruthenium (Ru), Rhodium (Rh) | Axially chiral biaryl diphosphine ligand. |
| C,N- and N,N-based ligands | Iridium (Ir) | Phosphine-free ligands that coordinate through carbon and/or nitrogen atoms. acs.org |
High-Throughput Screening Methodologies for New Catalysts
While rational design is powerful, the discovery of novel catalysts often benefits from the ability to test large numbers of candidates quickly. High-throughput experimentation (HTE) allows for the parallel synthesis and screening of hundreds or even thousands of potential catalysts in a short amount of time. nih.govresearchgate.net
To facilitate this, rapid and sensitive analytical methods are required to determine both the yield and the enantiomeric excess (ee) of the reaction products. nih.gov Modern HTE workflows often employ:
Plate-Based Reactors: Reactions are carried out in 96- or 384-well plates, allowing for many reactions to be run simultaneously under varied conditions. nih.gov
Fluorescence-Based Assays: These assays use chiral fluorescent sensors that interact differently with the two enantiomers of the product, leading to a change in fluorescence intensity that can be correlated with the ee. This method is fast and requires only a tiny amount of product. nih.gov
Circular Dichroism (CD) Spectroscopy: Chiral molecules interact differently with left- and right-circularly polarized light. This property can be used in a high-throughput format to rapidly determine the ee of chiral amine products. nih.gov
These screening techniques significantly accelerate the discovery process, enabling researchers to identify promising catalysts from large libraries and to rapidly optimize reaction conditions, ultimately shortening the development timeline for the synthesis of chiral molecules like (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine. nih.govyoutube.com
Advanced Characterization Techniques for Chirality and Purity
The absolute configuration and enantiomeric purity of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine are critical determinants of its efficacy and selectivity in pharmaceutical applications. Consequently, advanced analytical techniques are indispensable for its characterization. These methods must be capable of accurately quantifying the desired (R)-enantiomer in the presence of its (S)-counterpart and other potential impurities.
Hyphenated Techniques for Enantiomeric Separation and Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, offer powerful solutions for the comprehensive analysis of chiral compounds like (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine. nih.govyoutube.com These integrated systems provide both high-resolution separation of enantiomers and definitive identification, even in complex matrices.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact ("green chemistry"). mdpi.com For primary amines, SFC often provides superior peak symmetry and faster analysis times compared to traditional methods. mdpi.com When coupled with a mass spectrometer (MS), the system allows for the precise identification and quantification of the separated enantiomers based on their mass-to-charge ratio.
The separation is achieved on a chiral stationary phase (CSP). For primary amines such as (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, cyclofructan-based and crown-ether-based CSPs have demonstrated excellent selectivity. researchgate.net The mobile phase typically consists of supercritical carbon dioxide with a polar co-solvent (modifier) like methanol (B129727) or ethanol. Acidic or basic additives are often required to achieve optimal separation; for crown ether phases, an acidic additive is necessary, while polysaccharide phases may require a basic additive. The MS detector provides confirmation of the analyte's identity and can operate in various modes, such as selected ion monitoring (SIM), to achieve high sensitivity and purity assessment.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): LC-MS is another robust hyphenated technique widely used for chiral analysis. nih.gov Similar to SFC, the separation relies on a chiral stationary phase. A variety of CSPs are effective for primary amines, including those based on macrocyclic glycopeptides and cyclodextrins, which are compatible with mass spectrometry-friendly mobile phases. nih.gov The versatility of HPLC allows for operation in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development. The eluent from the HPLC column is introduced into the MS detector, which provides structural confirmation and facilitates the accurate determination of enantiomeric excess (e.e.).
The table below summarizes typical conditions used for the enantiomeric separation of chiral primary amines, which are applicable for the analysis of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine.
| Technique | Common Chiral Stationary Phases (CSPs) | Typical Mobile Phase Modifiers | Common Additives | Key Advantages |
|---|---|---|---|---|
| SFC-MS | Crown-ether (e.g., Crownpak®), Cyclofructan-based (e.g., LarihcShell-P) | Methanol, Ethanol, Isopropanol (B130326) | Trifluoroacetic Acid (TFA), Triethylamine (TEA) | High speed, high efficiency, reduced organic solvent consumption, improved peak symmetry. mdpi.com |
| HPLC-MS | Macrocyclic glycopeptide (e.g., VancoShell), Cyclodextrin-based (e.g., CDShell-RSP) | Acetonitrile, Methanol, Water | Ammonium (B1175870) Acetate, Formic Acid | High versatility, well-established, applicable to a wide range of amines. nih.gov |
Exploration of Novel Synthetic Applications Beyond Established Routes
The chemical structure of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, featuring a stereogenic center, a reactive primary amine, and a functionalized aromatic ring, makes it a valuable building block for novel synthetic applications beyond its established use as a pharmaceutical intermediate. Its potential lies in its utility as a chiral auxiliary, a precursor for complex molecular scaffolds, and a component of asymmetric catalysts.
Application as a Chiral Auxiliary and Building Block: Drawing parallels from the extensive use of its non-halogenated analogue, (1R)-1-phenylethan-1-amine, the target compound can serve as a powerful chiral auxiliary. mdpi.com In this role, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For instance, condensation with a ketone would form a chiral imine, where one face of the C=N double bond is sterically shielded by the auxiliary. Subsequent reduction would yield a new chiral amine with high diastereoselectivity. After the desired chirality is installed, the auxiliary can be cleaved and recovered. This strategy is highly effective for the synthesis of other valuable chiral amines, amino alcohols, and heterocyclic compounds like β-lactams. mdpi.com
Furthermore, the compound itself is a versatile chiral building block. The primary amine can act as a nucleophile in ring-opening reactions of epoxides to generate chiral 1,2-amino alcohols, which are important ligands in asymmetric catalysis. mdpi.com
Development of Chiral Ligands and Organocatalysts: The field of asymmetric catalysis continuously seeks new and efficient chiral ligands and organocatalysts. Chiral primary amines are foundational components in many of these systems. rsc.orgrsc.org (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine can be used as a scaffold to synthesize more complex chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation or C-H amination. researchgate.net
Moreover, it can be incorporated into organocatalyst frameworks. Primary amine catalysts are known to operate via enamine or iminium ion intermediates to catalyze a variety of asymmetric transformations, including Michael additions and Mannich reactions, often with unique reactivity and stereoselectivity not seen with secondary amine catalysts. researchgate.net The specific electronic properties conferred by the 2-chloro and 4-fluoro substituents on the phenyl ring could modulate the reactivity and selectivity of such catalysts, offering a new avenue for catalyst design. The development of catalysts derived from this amine could provide novel solutions for the synthesis of complex chiral molecules. acs.org
Q & A
Q. What are the established synthetic routes for (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, and what are the critical parameters influencing enantiomeric yield?
Methodological Answer: The synthesis typically involves halogenation and amination steps. A common approach includes:
Nitration and Fluorination : Starting from chlorobenzene derivatives, nitration introduces a nitro group, followed by fluorination using agents like KF or Selectfluor® under controlled pH and temperature.
Reductive Amination : A ketone intermediate (e.g., 1-(2-chloro-4-fluorophenyl)ethan-1-one) is subjected to asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-enantiomer.
Critical Parameters :
- Catalyst Loading : ≥2 mol% for >90% enantiomeric excess (ee).
- Temperature : Optimal at 40–60°C to balance reaction rate and ee.
- Solvent System : Polar aprotic solvents (e.g., THF) enhance stereoselectivity .
Q. Which analytical techniques are most effective for confirming the enantiomeric purity and absolute configuration of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine?
Methodological Answer:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times differentiate enantiomers (e.g., (R)-form: 12.3 min; (S)-form: 14.7 min).
- Polarimetry : Specific rotation [α]₂₀ᴅ = +38.5° (c = 1, CHCl₃) confirms enantiomeric identity.
- X-ray Crystallography : SHELX programs refine crystal structures to assign absolute configuration. For example, a Flack parameter of 0.02(2) confirms the (R)-configuration .
Q. What spectroscopic methods are recommended for structural elucidation of this compound and its intermediates?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons: δ 7.45–7.60 ppm (split due to Cl/F para-substitution).
- Ethylamine CH₃: δ 1.35 ppm (d, J = 6.8 Hz).
- IR Spectroscopy : N-H stretch at ~3350 cm⁻¹; C-F stretch at 1220 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 188.0543 (calc. 188.0545) confirms molecular formula C₈H₁₀ClFN .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine for structural studies?
Methodological Answer:
- Co-Crystallization : Use chiral carboxylic acids (e.g., tartaric acid) to form stable salts.
- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) to optimize crystal growth.
- Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours enhances crystal quality.
Data Contradictions : Discrepancies in unit cell parameters may arise from polymorphism. Validate with powder XRD and DSC to rule out multiple crystalline forms .
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the biological activity of (1R)-derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields for halogen bonding (Cl/F interactions).
- SAR Studies : Synthesize analogs (e.g., 3-Br or 4-CF₃ substitutions) to test computational models. For example, a 4-CF₃ analog showed 10-fold higher receptor affinity than predicted, highlighting limitations in van der Waals parameterization .
Q. What strategies mitigate racemization during scale-up synthesis of the (R)-enantiomer?
Methodological Answer:
- Low-Temperature Quenching : Rapidly cool reaction mixtures post-amination to <10°C.
- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the amine during purification.
- Continuous Flow Systems : Reduce residence time in basic conditions (pH >9) to minimize epimerization. Pilot studies show 98% ee retention at 100 g scale using microreactors .
Q. How do steric and electronic effects influence the reactivity of the amine group in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bulky substituents on the phenyl ring (e.g., 2-Cl) hinder nucleophilic attack. Use Pd-XPhos catalysts to enhance coupling efficiency.
- Electronic Effects : Electron-withdrawing Cl/F groups reduce amine basicity (pKa ~8.2 vs. 10.5 for unsubstituted analogs). Pre-activate with TMSCl in Suzuki-Miyaura reactions to improve yields (75–85% vs. 50% without activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
